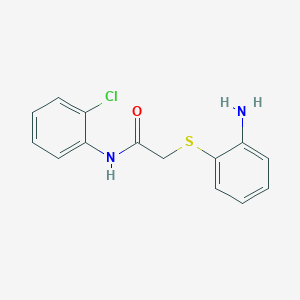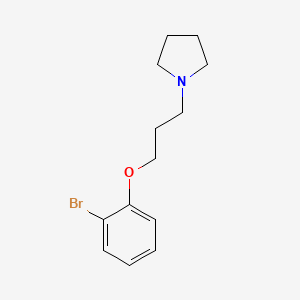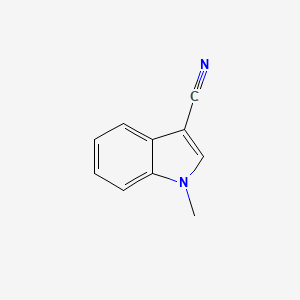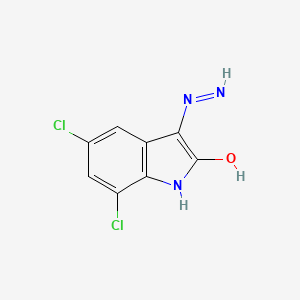
4-(4-hydroxyphenyl)phthalazin-1(2H)-one
Vue d'ensemble
Description
“4-(4-hydroxyphenyl)phthalazin-1(2H)-one” is a chemical compound with the CAS Number: 152594-70-2 . It has a molecular weight of 238.25 and its molecular formula is C14H10N2O2 .
Molecular Structure Analysis
The molecular structure of “4-(4-hydroxyphenyl)phthalazin-1(2H)-one” consists of 14 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI key for this compound is LYLHOKOTRWUGIF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-hydroxyphenyl)phthalazin-1(2H)-one” include a density of 1.4±0.1 g/cm3 . It has a molar refractivity of 67.2±0.5 cm3 . The compound has 4 hydrogen bond acceptors and 2 hydrogen bond donors . Its polar surface area is 62 Å2 .Applications De Recherche Scientifique
- Summary of Application : The compound has been used in the design and synthesis of new sulfonamides with antibacterial properties .
- Methods of Application : The compound is used as a part of the molecular modifications to overcome sulfonamide resistance and identify new drug candidates .
- Results : The modified sulfonamides were selectively effective against various Staphylococcus aureus strains .
- Summary of Application : The compound has been used in the synthesis of poly(arylene ether ketone)s .
- Methods of Application : The compound is used in the click chemistry of 4,4′-bis (azidomethyl) diphenyl ketone (BADPK) and bisethynyl compounds (BEAE1-5) .
- Results : The resulting polymers exhibited good solubility in highly polar solvents, reasonable molecular weights, and good thermal stability .
Antibacterial Research
Polymer Chemistry
- Summary of Application : This compound has been used in the development of new heterocyclic high-performance engineering plastics .
- Methods of Application : The compound is introduced into the polymer system to develop high-temperature resistant and soluble resins with a twisted non-coplanar heterocyclic structure .
- Results : The resulting polymers have been applied in various fields such as aerospace, automobile, electronics, and power fields, such as high-temperature coating, toughening agents, separation membranes, and fibers .
- Summary of Application : The compound has been used in the preparation of a series of new high-temperature self-lubricating wear-resistant composite materials .
- Methods of Application : The compound is used in the preparation of friction materials, with a friction coefficient as low as 0.06, which is comparable to polytetrafluoroethylene (PTFE), but the wear coefficient is one order of magnitude lower than PTFE .
- Results : Various sealing rings, compressor slides, valve plates, high-speed bearings, shaft sleeves, etc., made from this material have been sold to domestic and foreign users .
- Summary of Application : The compound has been used in the preparation of high-temperature special insulating paints and coatings .
- Methods of Application : The compound is used in the preparation of insulating paints for heating oilfield cables, which can be used at temperatures up to 250°C, and the breakdown voltage can reach ten thousand volts .
- Results : The insulating paint prepared from this compound has excellent radiation resistance and resistance to wet heat deliquescence .
- Summary of Application : The compound has been used in the preparation of high-temperature high-efficiency separation membranes .
- Methods of Application : The compound is used in the preparation of separation membranes for various gas separations, industrial wastewater treatment, and seawater desalination .
- Results : The separation membranes made from this compound can be used at temperatures up to 150°C, and their separation performance is better than that of currently widely used polysulfone membranes and cellulose membranes .
High-Performance Engineering Plastics
Heat-Resistant Self-Lubricating Wear-Resistant Composite Materials
High-Temperature Special Insulating Paints and Coatings
High-Temperature High-Efficiency Separation Membranes
Safety And Hazards
The safety information for “4-(4-hydroxyphenyl)phthalazin-1(2H)-one” includes several precautionary statements. For example, it should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be breathed in and contact with eyes, skin, or clothing should be avoided . It should be used only outdoors or in a well-ventilated area .
Orientations Futures
One of the papers retrieved mentions the use of “4-(4-hydroxyphenyl)phthalazin-1(2H)-one” in the study of the effects of the structure of phthalazinone’s side-group on the properties of PPEKs resin . This suggests that “4-(4-hydroxyphenyl)phthalazin-1(2H)-one” could have potential applications in material science and organic synthesis.
Propriétés
IUPAC Name |
4-(4-hydroxyphenyl)-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(18)16-15-13/h1-8,17H,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLHOKOTRWUGIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00419991 | |
| Record name | 4-(4-hydroxyphenyl)phthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-hydroxyphenyl)phthalazin-1(2H)-one | |
CAS RN |
152594-70-2 | |
| Record name | 4-(4-hydroxyphenyl)phthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl N-[2-cyano-2-[(4-fluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1299555.png)

![Hydrazinecarboxamide, 2-[(2-hydroxy-1-naphthalenyl)methylene]-](/img/structure/B1299557.png)



![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1299568.png)



![Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1299582.png)
